The synthesis of (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically involves cyclization processes that require specific reaction conditions. One common method includes:
In industrial settings, large-scale production may utilize batch or continuous flow processes. These methods often employ catalysts and automated systems to enhance efficiency and reduce costs. The choice of solvents, reagents, and purification techniques is critical for achieving high-quality outputs suitable for pharmaceutical applications.
The molecular structure of (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one features a fused bicyclic system that includes:
The stereochemistry of the compound is significant; the (R) configuration can influence its biological activity and interaction with target proteins such as P53. Structural analysis often employs techniques like NMR spectroscopy, which confirms the molecular arrangement and functional groups present in the compound .
(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can undergo several chemical reactions:
The major products formed depend on the specific reagents used and the reaction conditions applied .
(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one primarily targets the P53 protein, which plays a critical role in tumor suppression.
The compound interacts with mutant forms of P53, potentially reactivating its function in cancer cells. This interaction suggests that it may influence key biochemical pathways related to:
By modulating P53 activity, (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one may affect various cellular processes including proliferation and migration of cells, making it a candidate for further investigation in cancer therapeutics .
The physical and chemical properties of (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one include:
These properties are essential for understanding its behavior in biological systems and during chemical reactions .
(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has several scientific applications:
Given its unique structure and biological relevance, this compound holds promise for future research aimed at developing novel treatments for cancer and other diseases associated with P53 dysfunction .
The core structure is systematically named as hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one according to IUPAC conventions, with the CAS Registry Number 117810-52-3 designating the racemic mixture [1] [7]. The (R)-enantiomer bears the specific CAS number 151763-88-1 . This bicyclic framework integrates a pyrrolidine ring fused to a piperazinone system, where position 6 features a lactam carbonyl (C7H12N2O, MW 140.18) [1] [7]. Key descriptors include:
O=C1CCC2CNCCN21
(non-stereospecific); O=C1CC[C@H]2CNCCN12
for (R)-enantiomer [7] BHFXPKPIPBNKFI-UHFFFAOYSA-N
(racemate); BHFXPKPIPBNKFI-LURJTMIESA-N
for (S)-enantiomer [7] Table 1: Nomenclature and Identifiers
Property | Racemate | (R)-Enantiomer |
---|---|---|
CAS Registry Number | 117810-52-3 | 151763-88-1 |
Molecular Formula | C₇H₁₂N₂O | C₇H₁₂N₂O |
Canonical SMILES | O=C1CCC2CNCCN12 | O=C1CC[C@H]2CNCCN12 |
InChIKey | BHFXPKPIPBNKFI-UHFFFAOYSA-N | BHFXPKPIPBNKFI-LURJTMIESA-N* |
Note: InChIKey shown is for (S)-enantiomer; (R)-enantiomer key differs in stereodescriptor .
The chiral center at the fusion point (C8a) dictates enantiomeric identity. X-ray crystallography or chiral HPLC typically confirms absolute (R)-configuration, though specific data is absent in sources. The (R)-enantiomer’s synthesis demands enantioselective methods—asymmetric hydrogenation or chiral auxiliary approaches—to avoid racemization [3]. Computational models (e.g., MM2) predict steric energy differences between (R) and (S) forms due to intramolecular nonbonded interactions, influencing conformational stability [4] [8]. The >98% enantiomeric excess is critical for pharmaceutical relevance, as stereochemistry affects target binding [6].
Derivatives vary by saturation, substituents, and stereochemistry. Key comparisons include:
Table 2: Structural and Property Comparison of Key Derivatives
Compound Type | Backbone Saturation | Key Features | Calculated LogP | TPSA (Ų) |
---|---|---|---|---|
(R)-Hexahydro- derivative | Fully saturated | Chiral C8a center; lactam carbonyl | -0.01 (consensus) | 32.34 |
Piperazine-2,5-diones | Diketo system | Diastereomerically pure via Ugi cyclization | Variable | ~50.0 |
Pyrrolo[1,2-a]pyrazines | Unsaturated | Aromatic pyrazine ring; planar structure | 1.44 (iLOGP) | ~30.0 |
Octahydropyrrolo[1,2-a]pyrazines | Partial unsaturation | Sulfonamide substituents (e.g., US8648074) | ~2.5* | ~75.0* |
*Estimated from patent examples [6].
The fully saturated (R)-enantiomer exhibits enhanced conformational rigidity versus unsaturated analogs, favoring defined pharmacophore orientation. Its lower LogP (-0.01) versus pyrrolo[1,2-a]pyrazines (1.44) suggests superior hydrophilicity [1] [8]. Synthesis routes diverge significantly: unsaturated derivatives arise from enaminone cyclizations [8], while the saturated scaffold requires ring-closing amidation or enzymatic resolution [3] [4].
Bioisosteric modifications target metabolic stability or binding affinity:
Table 3: Bioisosteric Replacements and Properties
Modification Site | Isostere | Impact on Properties | Biological Implication |
---|---|---|---|
C6 Carbonyl | Thiocarbonyl (C=S) | Increased lipophilicity; reduced H-bond strength | Altered metabolism |
C2 Position | Sulfonamide (-SO₂R) | Enhanced steric bulk; acidic protons | Calcium channel blockade [6] |
N4 Atom | CH₂ (carbocyclic) | Loss of H-bond acceptance; increased flexibility | Reduced target affinity |
Fused ring | Indolizine | Expanded π-system; planar geometry | Antifungal activity [8] |
Docking studies reveal the (R)-enantiomer’s optimal steric complementarity with biological targets (e.g., HMGR catalytic site in Candida spp.) versus isosteres. Its saturated backbone adopts a boat conformation, positioning substituents equatorially for minimized clashes [8]. Synthetic access to these analogs leverages multicomponent reactions (Ugi) or enaminone cyclizations, though enantioselectivity remains challenging [3] [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: